

Application Notes and Protocols: NMR Spectroscopy of N-octadecylsulfamide

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Compound of Interest

Compound Name: *N-octadecylsulfamide*

Cat. No.: *B8460878*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **N-octadecylsulfamide**. This document includes predicted ^1H and ^{13}C NMR data, a comprehensive experimental protocol for its synthesis and NMR analysis, and visual diagrams to illustrate the molecular structure and experimental workflow.

Introduction

N-octadecylsulfamide is a long-chain aliphatic sulfamide. The sulfamide functional group is a key structural motif in a number of pharmacologically active compounds. The long octadecyl chain imparts significant lipophilicity to the molecule, making it of interest in drug development for applications requiring membrane interaction or sustained release. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This document provides the necessary information for researchers to identify and characterize **N-octadecylsulfamide** using ^1H and ^{13}C NMR.

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for **N-octadecylsulfamide**, the following ^1H and ^{13}C NMR data are predicted based on the known spectral data of octadecylamine and general chemical shift ranges for sulfamides and related functional groups.

Table 1: Predicted ^1H NMR Chemical Shifts for **N-octadecylsulfamide**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (C18)	~ 0.88	Triplet (t)	3H
(CH ₂) ₁₅ (C3-C17)	~ 1.26	Broad singlet	30H
CH ₂ (C2)	~ 1.55	Quintet (quin)	2H
N-CH ₂ (C1)	~ 3.10	Quartet (q)	2H
N-H	~ 4.5 - 5.5	Broad singlet	1H
SO ₂ (NH ₂) ₂	~ 6.0 - 7.0	Broad singlet	2H

Table 2: Predicted ¹³C NMR Chemical Shifts for **N-octadecylsulfamide**

Carbon	Predicted Chemical Shift (δ , ppm)
C18	~ 14.1
C2-C17	~ 22.7 - 31.9
C1	~ 43.0

Experimental Protocols

The following protocols provide a general guideline for the synthesis and NMR analysis of **N-octadecylsulfamide**.

Synthesis of N-octadecylsulfamide

This synthesis is a proposed route and may require optimization.

Materials:

- Octadecylamine
- Sulfamoyl chloride
- Triethylamine (Et₃N)

- Anhydrous dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain **N-octadecylsulfamide**.

NMR Sample Preparation and Analysis

Materials:

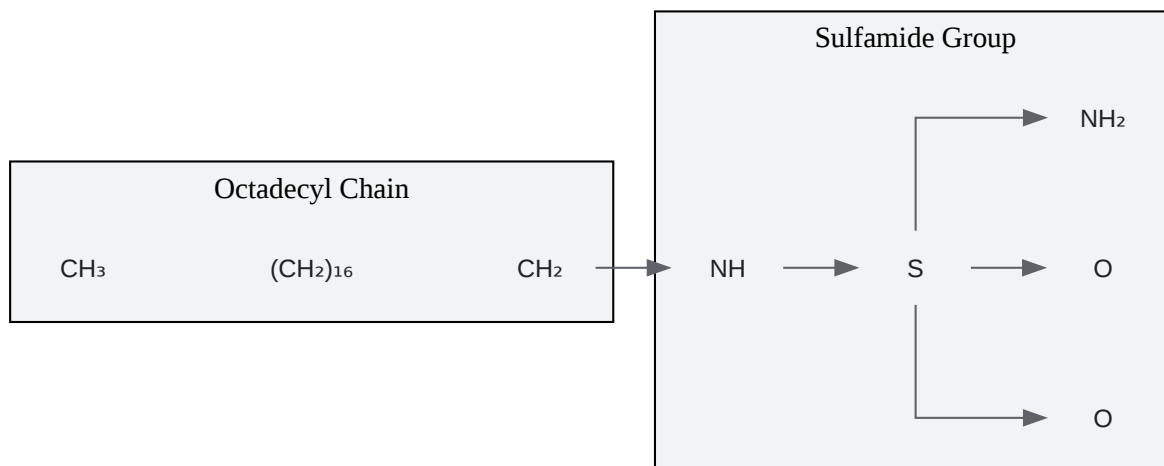
- **N-octadecylsulfamide**
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve approximately 5-10 mg of purified **N-octadecylsulfamide** in approximately 0.6 mL of CDCl_3 containing TMS as an internal standard.
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra at room temperature.
- For the ^1H NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- For the ^{13}C NMR spectrum, a proton-decoupled experiment should be performed.
- Process the spectra using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet in the ^{13}C spectrum.

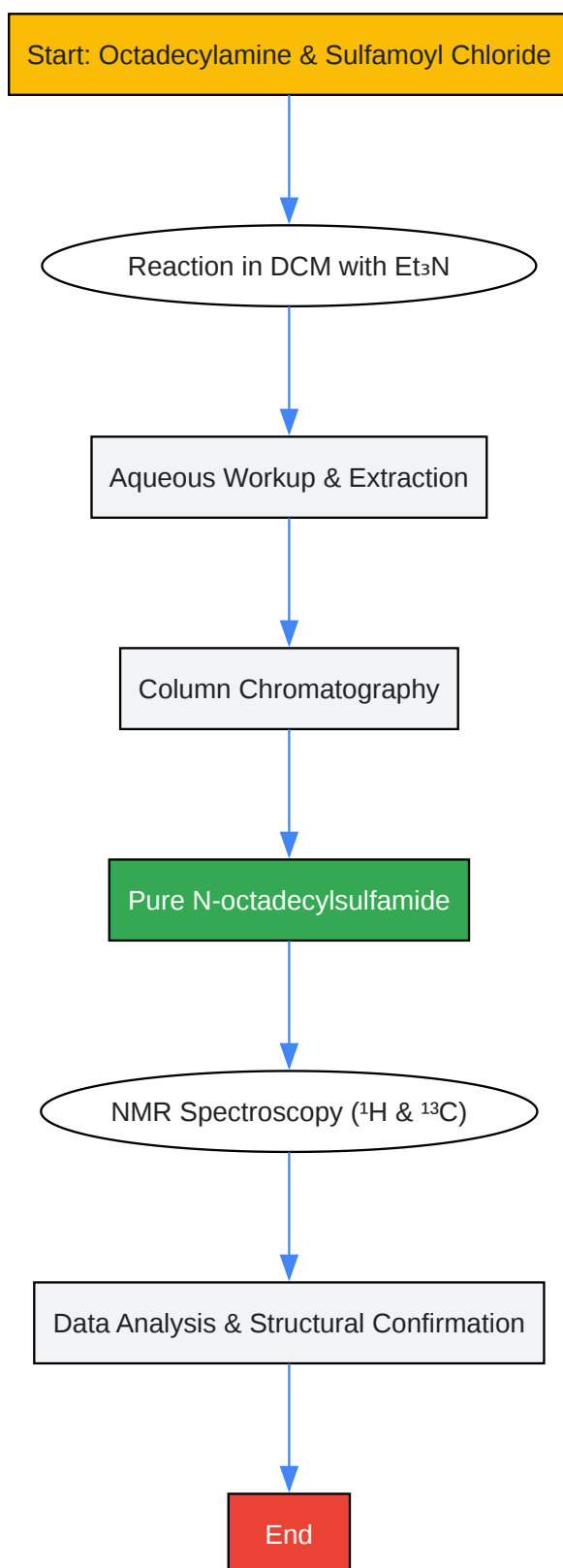
Visualizations

The following diagrams illustrate the molecular structure of **N-octadecylsulfamide** and a general workflow for its synthesis and characterization.



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Caption: Molecular structure of **N-octadecylsulfamide**.



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Caption: Experimental workflow for synthesis and analysis.

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